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Introduction
Myrosinase (EC 3.2.1.147), a β-thioglucosidase, is a key enzyme in the glucosinolate-

myrosinase system found predominantly in plants of the Brassicaceae family.[1][2] This system,

often referred to as the "mustard oil bomb," is a defense mechanism against herbivores.[2]

Upon tissue damage, myrosinase comes into contact with glucosinolates, such as sinigrin,

catalyzing their hydrolysis into various biologically active compounds, including

isothiocyanates, thiocyanates, and nitriles.[2][3] Allyl isothiocyanate (AITC), a product of

sinigrin hydrolysis, has garnered significant interest for its potential anticancer properties.[3]

Therefore, the accurate determination of myrosinase activity is crucial for research in plant

biochemistry, food science, and drug development.

This document provides a detailed protocol for a continuous spectrophotometric assay to

determine myrosinase activity using sinigrin as the substrate. The method is based on

monitoring the decrease in absorbance at approximately 227-230 nm, which corresponds to
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the enzymatic breakdown of sinigrin.[1][4][5] This assay is rapid, convenient, and allows for the

continuous monitoring of the enzymatic reaction.[4]

Principle of the Assay
The spectrophotometric assay for myrosinase activity relies on the change in ultraviolet (UV)

absorbance that occurs as sinigrin is hydrolyzed. Sinigrin exhibits a characteristic UV

absorbance maximum, and its enzymatic conversion to products, primarily allyl isothiocyanate,

leads to a decrease in absorbance at a specific wavelength.[4] The rate of this decrease in

absorbance is directly proportional to the myrosinase activity under the specified reaction

conditions. By monitoring this change over time, the enzymatic activity can be quantified.

Signaling Pathway of Sinigrin Hydrolysis
The enzymatic reaction catalyzed by myrosinase involves the cleavage of the thioglucosidic

bond in sinigrin. This initial step releases a glucose molecule and an unstable aglycone. The

aglycone then undergoes a spontaneous rearrangement to form allyl isothiocyanate, sulfate,

and a proton.
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Caption: Enzymatic hydrolysis of sinigrin by myrosinase.
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Materials and Reagents
Sinigrin monohydrate (from Sinapis nigra)

Myrosinase (e.g., from Sinapis alba seeds, or extracted from plant material)

Sodium phosphate buffer (100 mM, pH 6.5) or 80 mM NaCl solution (pH 6.5)[6][7]

Purified water

UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)

Pipettes and tips

Mortar and pestle (for enzyme extraction)

Centrifuge

Enzyme Extraction from Plant Material (Optional)
Weigh a known amount of fresh plant material (e.g., 0.5 g of mustard seeds or cabbage

leaves).

Homogenize the tissue in a pre-chilled mortar and pestle with a suitable extraction buffer

(e.g., 15 mL of 80 mM NaCl) on ice.[1]

Centrifuge the homogenate at a high speed (e.g., 25,000 x g) for 10-20 minutes at 4°C.[6]

Collect the supernatant containing the crude myrosinase extract. Keep the extract on ice

until use.

Spectrophotometric Assay Protocol
Prepare the Reaction Mixture: In a 1 cm quartz cuvette, prepare the reaction mixture by

adding the components in the following order:
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X µL of 100 mM sodium phosphate buffer (pH 6.5) or 80 mM NaCl (pH 6.5) to a final

volume of 1 mL.

Y µL of sinigrin stock solution to achieve a final concentration of 0.2 mM.[1]

Pre-incubate: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or

37°C) for 5 minutes to ensure temperature equilibration.[1][4]

Initiate the Reaction: Add Z µL of the enzyme extract to the cuvette, mix gently by inverting,

and immediately start the spectrophotometric measurement. The final enzyme concentration

should be in a range that provides a linear decrease in absorbance over time.

Monitor Absorbance: Record the decrease in absorbance at 227 nm or 230 nm for a set

period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 15 or 30 seconds).

[1][5]

Determine the Rate of Reaction: Calculate the rate of change in absorbance per minute

(ΔA/min) from the linear portion of the curve.

Calculate Myrosinase Activity: Use the following formula to calculate the enzyme activity:

Activity (U/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme * D

Where:

ΔA/min = the linear rate of change in absorbance per minute

ε = Molar extinction coefficient of sinigrin (use a literature value or determine

experimentally)

l = Path length of the cuvette (typically 1 cm)

V_total = Total volume of the reaction mixture (in mL)

V_enzyme = Volume of the enzyme extract added (in mL)

D = Dilution factor of the enzyme extract, if any

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://mostwiedzy.pl/publication/download/1/myrosinase-activity-in-different-plant-samples-optimisation-of-measurement-conditions-for-spectropho_15722.pdf
https://mostwiedzy.pl/publication/download/1/myrosinase-activity-in-different-plant-samples-optimisation-of-measurement-conditions-for-spectropho_15722.pdf
https://scispace.com/pdf/spectral-changes-during-the-action-of-myrosinase-in-sinigrin-2w114ycf97.pdf
https://mostwiedzy.pl/publication/download/1/myrosinase-activity-in-different-plant-samples-optimisation-of-measurement-conditions-for-spectropho_15722.pdf
https://ojs.openagrar.de/index.php/JABFQ/article/download/10247/9655
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


One unit (U) of myrosinase activity is typically defined as the amount of enzyme that

hydrolyzes 1.0 µmole of sinigrin per minute under the specified conditions.

Experimental Workflow
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Caption: Workflow for the spectrophotometric myrosinase assay.

Data Presentation
Table 1: Recommended Reaction Conditions
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Table 2: Kinetic Parameters of Myrosinase with Sinigrin
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Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay

conditions.

Troubleshooting
No change in absorbance:

Check enzyme activity. The enzyme may be inactive.

Verify the correct wavelength is being used.

Ensure all reagents were added correctly.

Rapid, non-linear decrease in absorbance:

The enzyme concentration may be too high. Dilute the enzyme extract.

Substrate is being depleted too quickly.

High background absorbance:

The crude enzyme extract may be turbid. Centrifuge the extract at a higher speed or for a

longer duration.
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Filter the extract through a 0.45 µm filter.

Conclusion
The spectrophotometric determination of myrosinase activity using sinigrin as a substrate is a

robust and efficient method suitable for various research applications. By following the detailed

protocol and considering the key parameters outlined in this document, researchers can obtain

reliable and reproducible data on myrosinase activity. This information is invaluable for

understanding the role of the glucosinolate-myrosinase system in plant defense, its implications

for human health, and its potential applications in biotechnology and drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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